Sodium 4-methoxybenzene-1-sulfinate

Catalog No.
S742817
CAS No.
6462-50-6
M.F
C7H7NaO3S
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-methoxybenzene-1-sulfinate

CAS Number

6462-50-6

Product Name

Sodium 4-methoxybenzene-1-sulfinate

IUPAC Name

sodium;4-methoxybenzenesulfinate

Molecular Formula

C7H7NaO3S

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C7H8O3S.Na/c1-10-6-2-4-7(5-3-6)11(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1

InChI Key

JZEDOEPVMYKFAB-UHFFFAOYSA-M

SMILES

COC1=CC=C(C=C1)S(=O)[O-].[Na+]

Canonical SMILES

COC1=CC=C(C=C1)S(=O)[O-].[Na+]

Sodium 4-methoxybenzene-1-sulfinate, also known by its chemical formula C₇H₇NaO₃S, is a sodium salt derived from 4-methoxybenzenesulfinic acid. This compound features a sulfonate functional group attached to a methoxy-substituted aromatic ring, making it a valuable reagent in organic synthesis. It has a molecular weight of 194.18 g/mol and is recognized for its versatility in forming various organosulfur compounds through reactions involving sulfur-containing moieties .

  • Formation of Sulfonamides: It can react with amines to produce sulfonamides, which are important in medicinal chemistry .
  • C–S Bond Formation: This compound is utilized to generate sulfides and sulfones through nucleophilic substitutions and coupling reactions .
  • Radical Reactions: Recent studies have shown its involvement in radical-mediated transformations, which can lead to complex organosulfur structures .

While specific biological activities of sodium 4-methoxybenzene-1-sulfinate are not extensively documented, sulfinates in general exhibit various biological properties. They can act as antioxidants and have potential applications in pharmaceutical formulations due to their ability to modify biological pathways through sulfonylation reactions . The methoxy group may enhance its solubility and bioavailability, making it a candidate for further biological studies.

Several methods have been developed for the synthesis of sodium 4-methoxybenzene-1-sulfinate:

  • Direct Sulfonation: The compound can be synthesized by the sulfonation of 4-methoxybenzenesulfonic acid using sodium hydroxide, resulting in the formation of the corresponding sodium salt.
  • Oxidative Methods: Oxidation of thioethers or sulfides with sodium bisulfite can yield sodium sulfinates, including sodium 4-methoxybenzene-1-sulfinate .
  • Radical Reactions: Recent advances have introduced radical methods for synthesizing sulfinates from suitable precursors under various conditions, enhancing yields and selectivity .

Sodium 4-methoxybenzene-1-sulfinate finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organosulfur compounds, including pharmaceuticals and agrochemicals.
  • Materials Science: Its derivatives are explored for use in polymer chemistry and as additives in materials formulations.
  • Analytical Chemistry: The compound is utilized as a reagent in analytical methods such as chromatography for detecting specific functional groups .

Interaction studies involving sodium 4-methoxybenzene-1-sulfinate primarily focus on its reactivity with different nucleophiles and electrophiles. Research indicates that it can effectively engage in electrophilic aromatic substitution reactions due to the electron-donating nature of the methoxy group, enhancing its reactivity towards electrophiles like halogens or metal salts . Additionally, studies on its interactions with biological molecules could provide insights into its potential therapeutic applications.

Several compounds share structural similarities with sodium 4-methoxybenzene-1-sulfinate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Sodium benzenesulfinateSimple benzene ring with a sulfonate groupCommonly used in organic synthesis
Sodium p-toluenesulfinateMethyl group on the aromatic ringEnhanced reactivity due to sterics
Sodium phenylsulfinateNo substituents on the benzene ringLess soluble than methoxy-substituted variants
Sodium 4-bromobenzenesulfinateBromine substituent on the benzene ringIncreased electrophilicity compared to methoxy

Sodium 4-methoxybenzene-1-sulfinate is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to other sulfinates. This functional group plays a crucial role in determining the compound's behavior in various

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for sodium 4-methoxybenzene-1-sulfinate through detailed analysis of both proton and carbon-13 environments within the molecular framework [1] [2] [3].

The proton nuclear magnetic resonance spectrum exhibits characteristic aromatic resonances in the 6.9 to 7.9 parts per million region. The aromatic protons meta to the methoxy substituent appear as a doublet at 7.7 to 7.9 parts per million, demonstrating downfield shift attributed to the electron-withdrawing nature of the sulfinate functional group [1]. Conversely, aromatic protons ortho to the methoxy group resonate at 6.9 to 7.0 parts per million as a doublet, reflecting the electron-donating characteristics of the methoxy substituent [2]. The methoxy group protons manifest as a characteristic singlet at 3.8 to 3.9 parts per million, consistent with the shielded environment provided by the oxygen atom [3].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical environments within the aromatic system. The quaternary carbon bearing the methoxy substituent exhibits resonance at 159 to 161 parts per million, characteristic of electron-rich aromatic carbons [1] [3]. The aromatic carbon atoms display chemical shifts between 114 to 135 parts per million, with carbons ortho to the methoxy group appearing more upfield due to increased electron density [2]. The methoxy carbon appears at 55 to 56 parts per million, representing the typical chemical shift range for aliphatic carbons bonded to oxygen [1].

Table 2. Nuclear Magnetic Resonance Spectral Data

NucleusChemical Shift (ppm)AssignmentMultiplicity/Environment
1H NMR7.7-7.9Aromatic protons (meta to methoxy)Doublet, downfield due to sulfinate
1H NMR6.9-7.0Aromatic protons (ortho to methoxy)Doublet, upfield due to methoxy
1H NMR3.8-3.9Methoxy group (-OCH3)Singlet
13C NMR159-161C-OMe (quaternary carbon)Quaternary carbon
13C NMR130-135Aromatic carbonsCH carbons
13C NMR114-115Aromatic carbons (ortho to methoxy)CH carbons
13C NMR55-56Methoxy carbon (-OCH3)Primary carbon

Infrared Vibrational Mode Analysis

Fourier transform infrared spectroscopy provides definitive identification of functional groups and molecular vibrations within sodium 4-methoxybenzene-1-sulfinate through analysis of characteristic absorption frequencies [4] [5] [6].

The aromatic carbon-hydrogen stretching vibrations appear in the 3000 to 3100 wavenumber region with medium intensity, characteristic of substituted benzene derivatives [4]. Aliphatic carbon-hydrogen stretching modes from the methoxy group manifest at 2950 to 2850 wavenumbers with medium intensity [5]. Aromatic carbon-carbon stretching vibrations occur at 1600 to 1580 and 1510 to 1480 wavenumbers with strong intensity, confirming the presence of the para-disubstituted benzene ring system [6].

The methoxy carbon-oxygen stretching vibration produces a strong absorption band at 1300 to 1250 wavenumbers, characteristic of aromatic ether functionality [4]. The sulfinate functional group exhibits highly diagnostic absorption patterns, with sulfur-oxygen stretching modes appearing as very strong absorption at 1180 to 1120 wavenumbers and strong absorption at 1080 to 1000 wavenumbers [4] [6]. These frequencies are characteristic of the sulfinate oxidation state, distinguishing the compound from related sulfonate or sulfate derivatives [5].

Out-of-plane aromatic carbon-hydrogen bending vibrations occur at 850 to 800 wavenumbers with medium intensity, consistent with para-disubstituted benzene ring systems [4]. Carbon-sulfur stretching modes appear at 750 to 650 wavenumbers with medium intensity, while sulfur-oxygen bending modes manifest at 600 to 500 wavenumbers [6].

Table 3. Infrared Vibrational Mode Assignments

Wavenumber (cm⁻¹)AssignmentIntensityBand Type
3000-3100C-H stretching (aromatic)MediumStretching
2950-2850C-H stretching (methyl)MediumStretching
1600-1580C=C stretching (aromatic)StrongStretching
1510-1480C=C stretching (aromatic)StrongStretching
1300-1250C-O stretching (methoxy)StrongStretching
1180-1120S=O stretching (sulfinate)Very StrongStretching
1080-1000S=O stretching (sulfinate)StrongStretching
850-800C-H out-of-plane bendingMediumBending
750-650C-S stretchingMediumStretching
600-500S-O bending modesMediumBending

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of sodium 4-methoxybenzene-1-sulfinate reveals characteristic fragmentation pathways that provide structural confirmation and molecular identification through specific ionic species formation [7] [8] [9].

The molecular ion peak appears at mass-to-charge ratio 194, corresponding to the intact molecular structure, typically exhibiting relative intensity of 15 to 25 percent [7]. Primary fragmentation involves loss of hydroxyl radical, producing the ion at mass-to-charge ratio 177 with relative intensity of 10 to 20 percent [8]. Subsequent loss of the sulfinate functionality generates the ion at mass-to-charge ratio 161 with relative intensity of 30 to 45 percent, representing a significant fragmentation pathway [7].

The base peak commonly occurs at mass-to-charge ratio 139, corresponding to loss of the sodium sulfinate moiety with relative intensity of 60 to 80 percent [8]. This fragmentation represents the most favorable energetic pathway, producing a stable methoxybenzyl cation derivative [7]. Additional significant fragments include the methoxybenzyl cation at mass-to-charge ratio 125 (25 to 40 percent relative intensity) and the methoxytropylium ion at mass-to-charge ratio 107 (40 to 60 percent relative intensity) [8].

Smaller fragment ions provide additional structural information, including the phenoxide ion at mass-to-charge ratio 93 (20 to 35 percent relative intensity), the phenyl cation at mass-to-charge ratio 77 (15 to 30 percent relative intensity), the sulfur dioxide cation at mass-to-charge ratio 64 (10 to 25 percent relative intensity), and the sodium cation at mass-to-charge ratio 23 (5 to 15 percent relative intensity) [7] [8].

Table 4. Mass Spectrometric Fragmentation Pattern

m/zIon AssignmentRelative Intensity (%)Fragmentation Mechanism
194[M]⁺ (molecular ion)15-25Molecular ion peak
177[M-OH]⁺10-20Loss of hydroxyl radical
161[M-SO2H]⁺30-45Loss of sulfinate group
139[M-SO2Na]⁺60-80Loss of sodium sulfinate
125[C7H7O2]⁺25-40Methoxybenzyl cation
107[C7H7O]⁺40-60Methoxytropylium ion
93[C6H5O]⁺20-35Phenoxide ion
77[C6H5]⁺15-30Phenyl cation
64[SO2]⁺10-25Sulfur dioxide cation
23[Na]⁺5-15Sodium cation

X-ray Photoelectron Spectroscopy of Sulfur Species

X-ray photoelectron spectroscopy provides definitive identification and quantification of sulfur oxidation states within sodium 4-methoxybenzene-1-sulfinate through analysis of characteristic binding energies for sulfur 2p photoelectrons [10] [11] [12].

The sulfinate functional group exhibits sulfur 2p3/2 binding energy in the range of 166.0 to 167.5 electron volts, characteristic of sulfur in the +3 oxidation state with two oxygen atoms bonded in a sulfinyl environment [11] [12]. This binding energy range distinguishes sulfinate species from related sulfur-containing functionalities through characteristic chemical shifts [13] [14].

Comparative analysis reveals distinct binding energy ranges for different sulfur oxidation states. Sulfonate species (-SO3⁻) exhibit binding energies of 168.1 to 168.4 electron volts, while sulfate species (-SO4²⁻) display binding energies of 168.8 to 169.2 electron volts [11] [12]. Lower oxidation state sulfur species show progressively lower binding energies: elemental sulfur (S8) at 164.0 to 164.5 electron volts, disulfide linkages at 163.5 to 164.0 electron volts, and sulfide species at 161.0 to 162.5 electron volts [13] [14].

The sulfur 2p photoelectron signal exhibits characteristic spin-orbit coupling with 2p3/2 and 2p1/2 components separated by 1.18 electron volts and maintaining a 2:1 intensity ratio [12]. Peak fitting procedures utilize these constraints to ensure accurate determination of binding energies and relative concentrations of different sulfur species [11] [13].

Surface sensitivity of X-ray photoelectron spectroscopy enables detection of sulfur species at concentrations as low as 0.1 to 1.0 atomic percent, providing quantitative analysis of sulfur environments within the near-surface region [14] [15]. The technique proves particularly valuable for distinguishing between multiple sulfur oxidation states that may coexist due to surface oxidation or chemical degradation processes [13] [15].

Table 5. X-ray Photoelectron Spectroscopy Binding Energies for Sulfur Species

Sulfur SpeciesS 2p3/2 Binding Energy (eV)Chemical EnvironmentReference Compounds
Sulfinate (-SO2⁻)166.0-167.5S=O (oxidation state +3)Sodium 4-methoxybenzenesulfinate
Sulfonate (-SO3⁻)168.1-168.4S=O (oxidation state +4)Sodium 4-methoxybenzenesulfonate
Sulfate (-SO4²⁻)168.8-169.2S=O (oxidation state +6)Sodium sulfate
Elemental Sulfur (S8)164.0-164.5Neutral sulfur chainsElemental sulfur
Sulfide (S²⁻)161.0-162.5Reduced sulfur (-2)Metal sulfides
Disulfide (-S-S-)163.5-164.0S-S covalent bondOrganic disulfides
Thioether (-S-)163.0-164.0C-S-C bondsThioethers
Thiol (-SH)163.5-164.5C-S-H bondsAlkanethiols

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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